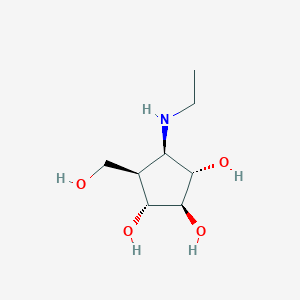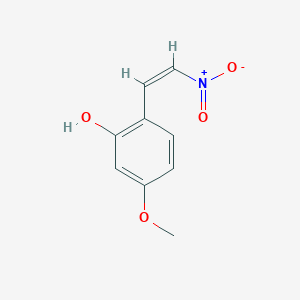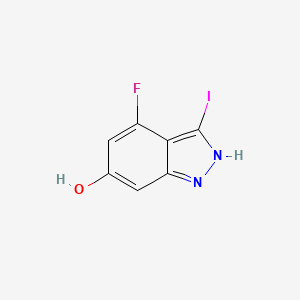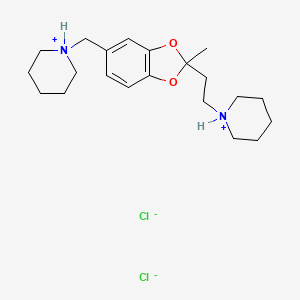
(1R,2S,3S,4R,5R)-4-(ethylamino)-5-(hydroxymethyl)cyclopentane-1,2,3-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S,3S,4R,5R)-4-(ethylamino)-5-(hydroxymethyl)cyclopentane-1,2,3-triol is a complex organic compound characterized by a cyclopentane ring with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3S,4R,5R)-4-(ethylamino)-5-(hydroxymethyl)cyclopentane-1,2,3-triol likely involves multiple steps, including:
Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of hydroxyl groups: Hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Amination: Introduction of the ethylamino group through reductive amination or nucleophilic substitution.
Hydroxymethylation: Addition of a hydroxymethyl group using formaldehyde and a suitable catalyst.
Industrial Production Methods
Industrial production would involve optimizing these synthetic routes for scalability, yield, and cost-effectiveness. This might include using continuous flow reactors, high-pressure conditions, and advanced catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can undergo reduction reactions to form alcohols or amines using reagents like LiAlH4 (Lithium aluminium hydride).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical studies: The compound’s structure suggests potential interactions with biological molecules, making it useful in biochemical research.
Medicine
Drug development: The presence of multiple functional groups makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry
Material science:
Mecanismo De Acción
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl and amino groups could form hydrogen bonds or ionic interactions with target molecules, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentane derivatives: Compounds with similar cyclopentane rings but different substituents.
Amino alcohols: Compounds with both amino and hydroxyl groups.
Uniqueness
Functional group diversity: The combination of hydroxyl, amino, and ethyl groups in a single molecule is relatively unique.
The specific arrangement of functional groups may confer unique properties, making it valuable in various fields.
Propiedades
Fórmula molecular |
C8H17NO4 |
|---|---|
Peso molecular |
191.22 g/mol |
Nombre IUPAC |
(1R,2S,3S,4R,5R)-4-(ethylamino)-5-(hydroxymethyl)cyclopentane-1,2,3-triol |
InChI |
InChI=1S/C8H17NO4/c1-2-9-5-4(3-10)6(11)8(13)7(5)12/h4-13H,2-3H2,1H3/t4-,5+,6+,7-,8-/m0/s1 |
Clave InChI |
AAIVEZRVVOCFHJ-SHGPDSBTSA-N |
SMILES isomérico |
CCN[C@@H]1[C@@H]([C@H]([C@@H]([C@H]1O)O)O)CO |
SMILES canónico |
CCNC1C(C(C(C1O)O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-Chlorophenyl)azo]-1h-imidazole](/img/structure/B13784316.png)





![9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]-](/img/structure/B13784372.png)



![(Z)-N-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-9-octadecenamide](/img/structure/B13784395.png)

